molecular formula C14H18N2O2 B046156 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl- CAS No. 116564-73-9

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl-

Cat. No. B046156
M. Wt: 246.3 g/mol
InChI Key: JDVBSBADDFBZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl- is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-anxiety effects.

Mechanism Of Action

The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl- is not fully understood. However, it is believed to work by binding to DNA and disrupting the function of certain proteins that are necessary for cell survival. This leads to the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl- has been shown to have a variety of biochemical and physiological effects. It has anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as arthritis. It also has anti-anxiety effects, which make it a potential treatment for anxiety disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl- in lab experiments is its potent anti-cancer effects. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using this compound is its low yield and complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are many future directions for research on 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl-. One direction is to investigate its potential as a treatment for other diseases, such as arthritis and anxiety disorders. Another direction is to develop new synthesis methods that are more efficient and scalable. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its anti-cancer effects.

Synthesis Methods

The synthesis method for 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl- involves a multi-step process. The starting materials are 2-aminobenzophenone and methyl vinyl ketone. The reaction is catalyzed by a palladium catalyst, and the product is purified through column chromatography. The yield of the final product is typically around 50%.

Scientific Research Applications

There have been numerous scientific research applications for 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl-. One of the most promising applications is in the field of anti-cancer research. This compound has been shown to have potent anti-cancer effects against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

116564-73-9

Product Name

5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-11-methoxy-7-methyl-

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

6-methoxy-2-methyl-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C14H18N2O2/c1-9-5-6-11-10(8-9)14(17)16-7-3-4-12(16)13(15-11)18-2/h5-6,8,12-13,15H,3-4,7H2,1-2H3

InChI Key

JDVBSBADDFBZHE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(C3CCCN3C2=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3CCCN3C2=O)OC

synonyms

11-Methoxy-7-methyl-1,2,3,10,11,11a-hexahydro-5H-pyrrolo(2,1-c)(1,4)be nzodiazepin-5-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.